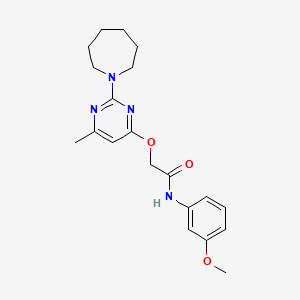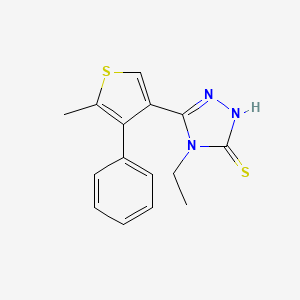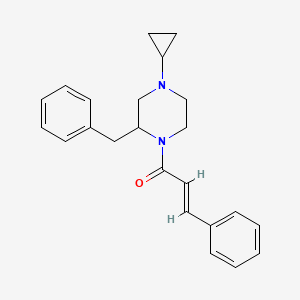
(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances, allowing chemists to converse in a common language.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction takes place, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, chemical stability, and spectral data.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
A study detailed the microwave-assisted synthesis of benzyl piperazine derivatives, which includes compounds structurally related to "(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one". The synthesized compounds underwent cyclization to produce pyrimidin-2-amine and isoindoline derivatives. These new compounds were evaluated for their antibacterial activities, showing the potential of such structures in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Biological Properties of Piperazine Derivatives
Another research focused on the synthesis and evaluation of the biological properties of piperazine derivatives, which are structurally related to the compound . The study found that some derivatives possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, indicating the versatility of piperazine-based compounds in therapeutic applications (Геворгян et al., 2017).
PPARgamma Agonists Synthesis
Research into N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists involved the synthesis of compounds with a phenyl alkyl ether moiety, closely related to the query compound. The study aimed at finding potent and selective PPARgamma agonists with improved aqueous solubility, which is crucial for drug development and therapeutic applications (Collins et al., 1998).
Antimicrobial Activities of Benzoxazole Derivatives
A study on the synthesis, quantum mechanical calculations, antimicrobial activities, and molecular docking of novel benzoxazole derivatives revealed that some synthesized compounds exhibited promising activity against specific bacterial strains. The research highlights the potential of benzoxazole and piperazine frameworks in designing new antimicrobial agents (Temiz-Arpaci et al., 2021).
Safety And Hazards
This involves studying the potential hazards associated with the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further investigation.
Please consult with a qualified professional or refer to relevant scientific literature for specific information on this compound. It’s always important to handle chemicals safely and responsibly.
Propiedades
IUPAC Name |
(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-23(14-11-19-7-3-1-4-8-19)25-16-15-24(21-12-13-21)18-22(25)17-20-9-5-2-6-10-20/h1-11,14,21-22H,12-13,15-18H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMXSGFHKTCHL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)
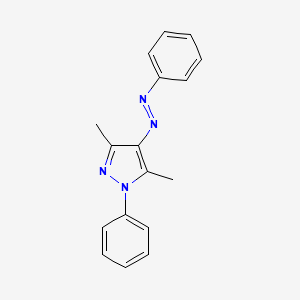
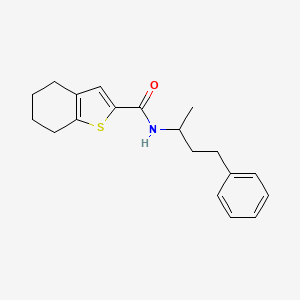
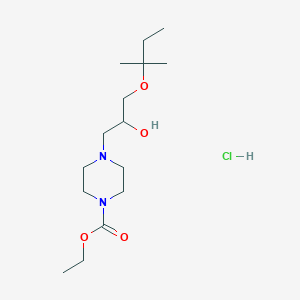
![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2564740.png)

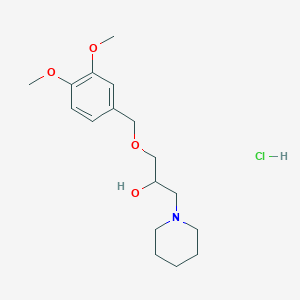
![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)
![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)
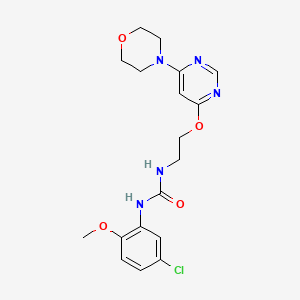
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}pentanamide](/img/structure/B2564747.png)
![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)
